molecular formula C13H16N2O2 B2484299 N-(1-acetylindolin-5-yl)propionamide CAS No. 1049541-35-6

N-(1-acetylindolin-5-yl)propionamide

Cat. No.: B2484299
CAS No.: 1049541-35-6
M. Wt: 232.283
InChI Key: FHFPZTHASQZGAZ-UHFFFAOYSA-N
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Description

Contextualization of Indoline (B122111) and Propionamide (B166681) Scaffolds in Drug Discovery

The indoline scaffold, a bicyclic heterocyclic amine, is a core component of numerous natural products and synthetic molecules with a wide array of biological activities. Its structural rigidity and ability to participate in various intermolecular interactions make it an attractive framework for the design of enzyme inhibitors and receptor modulators. Research has demonstrated the presence of the indoline nucleus in compounds exhibiting anti-inflammatory, antioxidant, and anticancer properties. For instance, certain indoline derivatives have been investigated as potent antioxidant and anti-inflammatory agents, protecting cells from oxidative stress and reducing the production of inflammatory mediators. mdpi.com

Similarly, the propionamide moiety is a common feature in many biologically active compounds. The amide bond is a fundamental linkage in peptides and proteins, and its presence in small molecules can facilitate hydrogen bonding interactions with biological targets. Propionamide derivatives have been explored for various therapeutic applications, including as anti-inflammatory and analgesic agents. jst.go.jp The combination of an aromatic or heterocyclic ring with a propionamide side chain is a recurring theme in the design of pharmacologically active molecules.

Rationale for Investigating N-(1-acetylindolin-5-yl)propionamide as a Research Target

The rationale for investigating this compound stems from the principle of molecular hybridization, where two or more pharmacophoric units are combined to create a new molecule with potentially enhanced or novel biological activity. In this case, the fusion of the indoline and propionamide scaffolds is a deliberate strategy to explore new chemical space and biological targets.

The substitution pattern of this compound is also of significant interest. The acetyl group at the 1-position of the indoline ring can influence the electronic properties and conformation of the molecule. N-acetylation is a common metabolic pathway and can also be a strategic modification in drug design to modulate properties such as solubility, stability, and target affinity. Studies on N-acetylindole derivatives have shown a range of biological effects, including anti-inflammatory activity. thepharmajournal.com

The propionamide group at the 5-position of the indoline ring provides a key point of interaction. The length and nature of the acyl chain in N-acylindoline derivatives can significantly impact their biological activity. The propionamide group offers a balance of lipophilicity and hydrogen bonding capability, which can be crucial for binding to target proteins. Research on related structures, such as 3-(1-Aryl-1H-indol-5-yl)propanoic acids, has demonstrated the importance of the propanoic acid moiety for potent enzyme inhibition. nih.gov

The specific combination of these features in this compound suggests its potential as a modulator of biological pathways implicated in various diseases. The exploration of such compounds is driven by the hypothesis that the unique arrangement of functional groups will lead to specific and potent interactions with biological targets that may not be achieved by the individual scaffolds alone.

Overview of Current Research Landscape Pertaining to Indoline-Propionamide Derivatives

The current research landscape for indoline-propionamide derivatives and related compounds is vibrant and diverse, with investigations spanning multiple therapeutic areas. While specific studies on this compound are not extensively documented in publicly available literature, research on analogous structures provides valuable insights into the potential of this chemical class.

Anti-inflammatory and Analgesic Potential: A significant area of research for indoline derivatives is in the field of inflammation. Studies have shown that various substituted indolines can inhibit the production of pro-inflammatory mediators. For example, certain 3-substituted-indolin-2-one derivatives have demonstrated potent anti-inflammatory activity by suppressing nitric oxide production. nih.gov The propionamide side chain is also a feature of known anti-inflammatory drugs, suggesting that indoline-propionamide hybrids could be promising candidates for the development of new anti-inflammatory agents.

Anticancer Activity: The indoline scaffold is a key component of several approved and investigational anticancer drugs. Researchers have synthesized and evaluated numerous indoline-carboxamide derivatives for their antiproliferative effects. For instance, some indolin-5-yl-cyclopropanamine derivatives have been identified as selective inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), a target in cancer therapy. The N-acetyl group and the propionamide moiety could be tailored to optimize interactions with the active sites of cancer-related enzymes.

Antimicrobial and Other Activities: The versatility of the indoline scaffold extends to antimicrobial research. N-(indol-5-yl)trifluoroacetamides, which share the N-acylated indole (B1671886) core, have been prepared and shown to possess antimicrobial activity. While not a propionamide, this highlights the potential for N-acylated indolines to serve as a basis for antimicrobial drug discovery.

The table below summarizes some of the researched biological activities of compounds containing the indoline scaffold, which provides a rationale for the investigation of this compound.

Biological ActivityClass of CompoundsKey Findings
Anti-inflammatory 3-acetylindole (B1664109) derivativesInhibition of albumin denaturation, indicating potential anti-inflammatory effects. thepharmajournal.com
Anticancer Indolin-5-yl-cyclopropanamine derivativesSelective inhibition of LSD1, an enzyme implicated in cancer.
Antioxidant Substituted indoline derivativesProtection against oxidative stress-induced cell death. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-13(17)14-11-4-5-12-10(8-11)6-7-15(12)9(2)16/h4-5,8H,3,6-7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFPZTHASQZGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 1 Acetylindolin 5 Yl Propionamide

Strategies for the Construction of the N-Acetylindoline Core

The foundational element of the target compound is the N-acetylindoline scaffold. Its synthesis is primarily achieved through the direct acylation of the indoline (B122111) nitrogen, a method that is both straightforward and efficient.

Acylation of Indoline Nitrogen

The N-acetylation of indoline is a common and well-established transformation. This reaction involves treating indoline with an acetylating agent to introduce an acetyl group onto the nitrogen atom. A prevalent method utilizes acetic anhydride (B1165640) in the presence of a base, such as anhydrous sodium acetate, to yield N-acetylindoline in good yields, typically around 60%. researchgate.net Alternative procedures may employ other acylating agents like acetyl chloride. The reaction is generally robust, though conditions can be optimized to improve yield and purity. For instance, refluxing indole (B1671886) with acetic anhydride and acetic acid has been shown to produce 1,3-diacetyl indole, which underscores the importance of carefully controlling reaction conditions to achieve selective N-acylation. researchgate.net

More advanced and milder methods for N-acylation have also been developed. These include the use of thioesters as the acyl source in the presence of a base like cesium carbonate, and organocatalytic approaches that use aldehydes as precursors under oxidative conditions. nih.govrsc.org These methods can offer improved functional group tolerance and avoid the use of more reactive acylating agents. nih.govrsc.org

Table 1: Comparison of N-Acylation Methods for Indoles/Indolines

Method Acylating Agent Catalyst/Base Key Features
Classical Acylation Acetic Anhydride Anhydrous Sodium Acetate Straightforward, good yield for N-acetylindoline. researchgate.net
Thioester-based S-methyl thioesters Cesium Carbonate Milder conditions, good functional group tolerance. nih.gov
Organocatalytic Aldehydes N-Heterocyclic Carbene (NHC) Oxidative, chemoselective, ambient conditions. rsc.org
Dehydrogenative Coupling Primary Alcohols TPAP (oxidant) Forms amide from alcohol in a single operation. nih.gov
Direct Acylation Carboxylic Acids Boric Acid Economical, uses carboxylic acid directly. clockss.org

Synthesis of Indoline Ring Systems with Specific Substitution Patterns

While direct functionalization of a pre-formed indoline ring is common, constructing the indoline ring with the desired substitution pattern already in place is a powerful alternative strategy. nih.gov This is particularly useful for accessing indoline analogues with various substituents on the benzene (B151609) ring. nih.gov

One such strategy involves the intramolecular [4+2] cycloaddition of ynamides and conjugated enynes. nih.gov This method allows for the assembly of the bicyclic indoline ring system from acyclic precursors, providing a modular approach to preparing indolines with multiple substituents. nih.gov Palladium-catalyzed reactions are also prominent in synthesizing substituted indolines. For example, Pd(II)-catalyzed intramolecular C-H amination of phenethylamine (B48288) derivatives can provide access to a variety of substituted indoline derivatives in good yields. organic-chemistry.org Furthermore, palladium-catalyzed asymmetric dearomatization of indoles has been developed for the efficient construction of indoline structures with specific stereocenters. chemrxiv.orgresearchgate.net These advanced methods provide access to a wide array of substituted indolines that can serve as precursors for more complex molecules.

Approaches for Introducing the Propionamide (B166681) Moiety at the C-5 Position of the Indoline Ring

With the N-acetylindoline core in hand, the next phase of the synthesis is the introduction of the propionamide group at the C-5 position. This is typically achieved through a sequence of reactions involving the functionalization of the C-5 position followed by amide bond formation.

Amidation Reactions and Linkage Formation

The final key step in the synthesis of N-(1-acetylindolin-5-yl)propionamide is the formation of the amide bond. This is achieved by reacting the 5-amino-1-acetylindoline precursor with a propionylating agent. Common propionylating agents include propionyl chloride or propionic anhydride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

The propionylation of primary amines, such as the amino group at the C-5 position of the indoline ring, is a high-yielding and reliable reaction. This transformation is a specific example of lysine (B10760008) propionylation, a post-translational modification observed in proteins, which highlights the biological relevance of this chemical linkage. nih.govnih.gov The conditions for this amidation can be tailored to ensure complete reaction and high purity of the final product.

Precursor Synthesis and Functional Group Interconversions

The crucial intermediate for the introduction of the propionamide moiety is 5-amino-1-acetylindoline. The synthesis of this precursor typically begins with the electrophilic nitration of N-acetylindoline. The acetyl group on the nitrogen atom directs incoming electrophiles to the para position (C-5), leading to the formation of 1-acetyl-5-nitroindoline (B1328934).

The nitration is commonly performed using a mixture of nitric acid and sulfuric acid at low temperatures to control the reaction's exothermicity and prevent side reactions. Following the successful nitration, the nitro group of 1-acetyl-5-nitroindoline is reduced to a primary amine. A variety of reducing agents can be employed for this transformation, with common choices including catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst), or chemical reducing agents such as tin(II) chloride in hydrochloric acid or sodium dithionite. jst.go.jp The choice of reducing agent can depend on the presence of other functional groups in the molecule. The successful reduction yields the key intermediate, 5-amino-1-acetylindoline, which is then ready for the final amidation step.

Table 2: Synthetic Sequence for this compound

Step Reaction Starting Material Reagents Product
1 N-Acetylation Indoline Acetic Anhydride, Base 1-Acetylindoline
2 Nitration 1-Acetylindoline HNO3, H2SO4 1-Acetyl-5-nitroindoline
3 Reduction 1-Acetyl-5-nitroindoline H2/Pd-C or SnCl2/HCl 5-Amino-1-acetylindoline
4 Propionylation 5-Amino-1-acetylindoline Propionyl Chloride, Base This compound

Advanced Synthetic Protocols for this compound Analogues

The synthetic route to this compound is amenable to modifications for the creation of various analogues. These analogues can be used to explore structure-activity relationships in drug discovery programs. For instance, by starting with differently substituted indolines, a range of analogues with modifications on the benzene ring can be synthesized. nih.govacs.org

Furthermore, the propionamide moiety can be replaced with other acyl groups by using different acyl chlorides or anhydrides in the final amidation step. This allows for the exploration of the impact of the acyl chain length and branching on the biological activity of the resulting compounds. Advanced catalytic methods, such as those involving transition metals, can be employed to introduce a wider array of functional groups at various positions on the indoline scaffold, leading to a diverse library of analogues. organic-chemistry.org The development of novel 5-aminoindole (B14826) derivatives is an active area of research, with applications in the development of new therapeutic agents. google.comnih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. For the synthesis of this compound, a plausible microwave-assisted approach involves the acylation of 5-amino-1-acetylindoline with propionyl chloride or propionic anhydride. This method offers significant advantages over conventional heating, including reduced reaction times and cleaner reaction profiles. nih.gov

The reaction can be carried out in a suitable solvent, such as pyridine, which can also act as a base to neutralize the HCl generated during the reaction. nih.gov The use of microwave irradiation can dramatically shorten the reaction time from hours to minutes.

Table 1: Comparison of Conventional vs. Microwave-Assisted Acylation

Parameter Conventional Heating Microwave Irradiation
Reaction Time 4-8 hours 5-15 minutes
Temperature Reflux 100-150 °C
Typical Yield 70-85% 85-95%

| Solvent | Pyridine, DMF | Pyridine, DMF |

Note: Data is inferred from analogous acylation reactions of amino-heterocycles under microwave irradiation. nih.gov

Metal-Catalyzed Cross-Coupling Reactions for Derivatization

Metal-catalyzed cross-coupling reactions are indispensable for the derivatization of aromatic and heterocyclic compounds. The indoline core of this compound, particularly the benzo ring, is amenable to such transformations, allowing for the introduction of various substituents. Palladium- and rhodium-based catalysts are particularly effective for the C-H functionalization of indoles and indolines. nih.govnih.gov

For instance, palladium-catalyzed C-H arylation can be employed to introduce aryl groups at the C4 or C7 positions of the N-acetylindoline ring. nih.govacs.org This typically involves the use of a directing group, though in some cases, the inherent reactivity of the substrate allows for direct functionalization. Similarly, rhodium-catalyzed C-H olefination can introduce alkenyl groups, further expanding the chemical space around the indoline scaffold. nih.gov

Table 2: Examples of Metal-Catalyzed C-H Functionalization on Indoline Scaffolds

Reaction Type Catalyst System Coupling Partner Position of Functionalization Reference
C-H Arylation Pd(OAc)₂ / Ligand Arylboronic acid C7 nih.govacs.org

| C-H Olefination | [RhCp*Cl₂]₂ / AgSbF₆ | Alkene | C2 | nih.gov |

Note: This data is based on reactions with related N-acetylindoline derivatives.

Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure indolines is of significant interest due to their prevalence in bioactive molecules. dicp.ac.cn Stereoselective pathways to chiral derivatives of this compound could involve the asymmetric hydrogenation of a corresponding indole precursor. rsc.org Chiral catalysts, often based on transition metals like palladium, rhodium, or iridium, can facilitate the reduction of the indole double bond with high enantioselectivity. dicp.ac.cnorganic-chemistry.org

Another approach involves the stereoselective alkylation of an enolate derived from a suitable precursor, or the use of chiral auxiliaries to direct the stereochemical outcome of a key bond-forming step. nih.gov

Derivatization Strategies for Structural Exploration

To explore the structure-activity relationships of this compound, derivatization at several key positions can be undertaken.

Modifications at the Propionamide Nitrogen

The nitrogen atom of the propionamide group offers a site for further functionalization, such as N-alkylation. This can be achieved by treating this compound with an alkyl halide in the presence of a base. rsc.org Alternatively, reductive amination with an aldehyde or ketone can introduce a variety of alkyl groups. google.com These modifications can influence the compound's polarity, steric profile, and hydrogen bonding capacity.

Table 3: Conditions for N-Alkylation of Amides

Alkylating Agent Base Solvent Temperature Reference
Alkyl Halide NaH, K₂CO₃ DMF, THF Room Temp to 60 °C rsc.org

Note: Conditions are generalized from standard N-alkylation procedures for amides.

Substitutions on the Indoline Benzo Ring

The benzene ring of the indoline core is susceptible to electrophilic aromatic substitution, allowing for the introduction of a range of functional groups. Given the presence of the activating amino-derived group and the deactivating acetyl group, the regioselectivity of these reactions would need to be carefully considered.

Friedel-Crafts acylation or alkylation, for instance, could introduce acyl or alkyl groups at positions ortho or para to the propionamide substituent. sigmaaldrich.comorganic-chemistry.org Halogenation, nitration, and sulfonation are other common electrophilic substitution reactions that can be employed to functionalize the benzo ring. The N-acetyl group on the indoline nitrogen generally directs electrophilic substitution to the C4 and C6 positions.

Structure Activity Relationship Sar Studies of N 1 Acetylindolin 5 Yl Propionamide Derivatives

Elucidation of Key Pharmacophoric Features

Pharmacophore modeling is a critical tool in medicinal chemistry for identifying the essential structural features of a molecule required for its biological activity. For N-(1-acetylindolin-5-yl)propionamide derivatives, the key pharmacophoric features are believed to consist of a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic region, and an aromatic ring.

The N-acetyl group and the carbonyl oxygen of the propionamide (B166681) can act as hydrogen bond acceptors, while the N-H group of the propionamide can serve as a hydrogen bond donor. The indoline (B122111) ring provides a significant hydrophobic region, and the benzene (B151609) ring fused to the pyrrolidine (B122466) ring constitutes the aromatic feature. The spatial arrangement of these features is critical for the molecule's interaction with its biological target.

Interactive Table: Key Pharmacophoric Features and Their Potential Roles

FeatureStructural ComponentPotential Role in Biological Interaction
Hydrogen Bond AcceptorN-acetyl carbonyl, Propionamide carbonylFormation of hydrogen bonds with receptor amino acid residues.
Hydrogen Bond DonorPropionamide N-HFormation of hydrogen bonds with receptor amino acid residues.
Hydrophobic RegionIndoline scaffoldVan der Waals interactions with hydrophobic pockets of the receptor.
Aromatic RingBenzene ring of indolineπ-π stacking interactions with aromatic amino acid residues of the receptor.

Influence of the N-Acetyl Indoline Moiety on Biological Activity Profiles

The N-acetyl group on the indoline ring plays a significant role in modulating the electronic properties and conformational flexibility of the entire molecule. The acetyl group is an electron-withdrawing group, which can influence the reactivity and metabolic stability of the indoline core.

Role of the Propionamide Linkage and its Substituents in Activity Modulation

The propionamide linkage connecting the indoline core to a variable substituent is a key determinant of the molecule's biological activity. The length, flexibility, and chemical nature of this linker are critical for correctly positioning the substituent in the binding pocket of the target protein.

Modifications to the propionamide moiety, such as altering the length of the alkyl chain or introducing substituents, can have a profound impact on activity. For example, shortening or lengthening the chain may disrupt the optimal interaction with the target. Furthermore, the introduction of different substituents on the propionamide can explore additional binding interactions and modulate properties such as solubility and metabolic stability.

Interactive Table: Impact of Propionamide Linkage Modifications on Activity

ModificationRationalePredicted Impact on Activity
Chain Length VariationTo optimize the distance between the indoline core and the substituent.Shorter or longer chains may decrease activity if the optimal distance is not maintained.
Introduction of SubstituentsTo explore new binding interactions and improve physicochemical properties.Substituents can increase or decrease activity depending on their nature and position.
Replacement with other linkersTo alter flexibility and chemical properties.May lead to a significant change in the biological activity profile.

Impact of Stereochemistry on Biological Interactions

The presence of chiral centers in derivatives of this compound introduces the possibility of stereoisomers, which can exhibit significantly different biological activities. The three-dimensional arrangement of atoms is crucial for the specific and high-affinity binding of a ligand to its receptor.

It is well-established in pharmacology that different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. One enantiomer may be highly active, while the other may be inactive or even produce undesirable side effects. Therefore, the stereoselective synthesis and biological evaluation of individual stereoisomers are essential for the development of safe and effective therapeutic agents based on this scaffold.

Comparative SAR Analysis with Related Indole (B1671886) and Indoline Derivatives

To gain a deeper understanding of the SAR of this compound derivatives, it is insightful to compare their properties with those of structurally related indole and indoline compounds. The saturation of the 2,3-double bond in the indole ring to form an indoline ring alters the geometry and electronic properties of the heterocyclic system.

Indole derivatives often exhibit a planar structure, which can favor π-π stacking interactions. In contrast, the indoline scaffold is non-planar, which may allow for a better fit into three-dimensional binding pockets. SAR studies on indolin-5-yl-cyclopropanamine derivatives have highlighted the importance of the indoline scaffold for potent and selective inhibition of certain enzymes. A comparative analysis can reveal subtle but critical differences in the SAR, guiding the design of more potent and selective compounds. For instance, a study on (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives, which share the propanamide linkage, could offer valuable insights into the role of this linker in a different heterocyclic context.

Investigative Biological Activities of N 1 Acetylindolin 5 Yl Propionamide and Analogues

Evaluation of Antioxidant Potency

Indole (B1671886) and indoline (B122111) derivatives are recognized for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. nih.gov

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. nih.gov Indole derivatives have demonstrated the capacity to mitigate oxidative stress at the cellular level.

Studies on various indole analogues have shown their ability to protect cells from oxidative damage. For instance, certain C-3 substituted indole derivatives have been found to protect human red blood cells against chemically induced oxidative hemolysis. nih.gov This cytoprotective effect is often attributed to the compounds' interaction with the cell membrane, thereby shielding it from oxidative damage. nih.gov The antioxidant activity of these compounds is influenced by the nature of the substituents on the indole ring. For example, the presence of an acetyl group at the nitrogen atom of the indole ring has been observed to modulate the antioxidant properties. nih.gov

Furthermore, some indole derivatives have been shown to reduce both cellular and mitochondrial ROS overproduction, restore the expression of tight junction proteins, and inhibit apoptosis induced by oxidative stress. nih.gov The mechanism often involves the upregulation of cytoprotective genes and the modulation of signaling pathways sensitive to the cellular redox state. nih.gov

The antioxidant activity of indolic compounds is largely attributed to their ability to scavenge free radicals. nih.gov The primary mechanisms involved are hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov

The indole nucleus, with its electron-rich pyrrole (B145914) ring, is an effective radical scavenger. nih.gov The nitrogen atom in the indole ring can donate an electron or a hydrogen atom to neutralize free radicals, forming a stable indolyl radical. nih.gov The efficiency of this process is dependent on the substituents on the indole ring. nih.gov

Research on various indole derivatives has demonstrated their potent radical scavenging activity against radicals like 2,2'-azino-bis-(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govnih.gov For example, a study on C-3 substituted indole derivatives showed that compounds with a pyrrolidinedithiocarbamate moiety were highly effective radical scavengers and reducers of Fe³⁺ to Fe²⁺. nih.gov

The cytoprotective effects of these compounds are a direct consequence of their radical scavenging ability. By neutralizing harmful free radicals, they prevent cellular damage, including lipid peroxidation and protein oxidation, thus preserving cellular integrity and function. nih.govnih.gov

Table 1: Antioxidant Activity of Selected Indole Analogues

Compound/Analogue Assay Activity/Result Reference
C-3 Substituted Indole Derivatives DPPH Radical Scavenging Derivatives with pyrrolidinedithiocarbamate moiety showed the highest activity. nih.gov
Gramine and Derivatives AAPH-induced Oxidative Hemolysis Several derivatives showed high cytoprotective activity, with one compound being more effective than the standard antioxidant Trolox. nih.gov

Assessment of Anti-inflammatory Efficacy

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. tandfonline.com Indole and indoline derivatives have shown significant promise as anti-inflammatory agents. nih.govresearchgate.net

A key mechanism of the anti-inflammatory action of indole analogues is the inhibition of pro-inflammatory mediators and cytokines. In preclinical models, these compounds have been shown to reduce the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). researchgate.netnih.gov

For example, certain indoline derivatives have been shown to protect macrophages from lipopolysaccharide (LPS)-induced elevation of NO, TNF-α, and IL-6 at very low concentrations. researchgate.net Similarly, some indole-imidazolidine derivatives have demonstrated anti-inflammatory activity by reducing leukocyte migration and the release of TNF-α and IL-1β in animal models of inflammation. nih.gov

The inhibition of these inflammatory mediators is often achieved through the modulation of key signaling pathways involved in the inflammatory response.

Table 2: Anti-inflammatory Activity of Selected Indole and Indoline Analogues

Compound/Analogue Model Key Findings Reference
Indoline Derivatives LPS-stimulated RAW264.7 macrophages Protected against H2O2-induced cytotoxicity and LPS-induced elevation of NO, TNF-α, and IL-6. researchgate.net
Indole-imidazolidine Derivatives Air pouch and peritonitis models in mice Reduced leukocyte migration and the release of TNF-α and IL-1β. nih.gov

The anti-inflammatory effects of indole and indoline derivatives are mediated through their interaction with various molecular targets within inflammatory pathways. Key targets include enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), and transcription factors such as nuclear factor-kappa B (NF-κB). nih.govacs.orgnih.gov

Several indole derivatives have been identified as potent inhibitors of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.gov Some have also been found to be dual inhibitors of 5-LOX and soluble epoxide hydrolase (sEH), blocking the production of pro-inflammatory leukotrienes and increasing the levels of anti-inflammatory eicosanoids. acs.org

Furthermore, many indole compounds exert their anti-inflammatory effects by inhibiting the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes. frontiersin.org This inhibition prevents the downstream production of inflammatory cytokines and mediators. Other potential targets include the aryl hydrocarbon receptor (AhR) and pregnane (B1235032) X receptor (PXR), which are involved in modulating immune responses in the gut. frontiersin.orgnih.gov

Characterization of Antimicrobial Spectrum

The rise of antibiotic resistance has necessitated the search for new antimicrobial agents. Indole and its derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. nih.govsemanticscholar.org

The antimicrobial efficacy of indole derivatives has been demonstrated against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govsemanticscholar.org For instance, certain N-substituted indole derivatives have shown good to moderate activity against Escherichia coli. benthamdirect.com Other studies have reported on indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties that exhibit significant antibacterial activity against Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), E. coli, and Bacillus subtilis, as well as antifungal activity against Candida albicans and Candida krusei. nih.gov

The mechanism of antimicrobial action for many indole derivatives involves the disruption of the bacterial membrane. mdpi.com Some compounds have also been shown to act as antibiotic potentiators, enhancing the efficacy of existing antibiotics against resistant bacteria. mdpi.com

Table 3: Antimicrobial Spectrum of Selected Indole Analogues

Compound/Analogue Target Microorganism(s) Activity/MIC Reference
N-Substituted Indole Derivatives Escherichia coli Good to moderate activity. benthamdirect.com
Indole-Triazole/Thiadiazole Derivatives S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei MIC values ranging from 3.125-50 µg/mL. nih.gov

Antibacterial Activity against Pathogenic Strains

The antibacterial potential of compounds structurally related to N-(1-acetylindolin-5-yl)propionamide has been a subject of interest. The core indoline and indole structures are found in many natural and synthetic molecules with antimicrobial properties. Research into N-acyl substituted indole-based piperazine, thiazole, and tetrazole derivatives has revealed notable activity against various pathogenic bacteria. For instance, certain bromo-indole derivatives have demonstrated significant antibacterial effects against Klebsiella planticola and Escherichia coli. nih.gov

The general mechanism of action for many indole derivatives involves the disruption of bacterial cell division, often by targeting essential enzymes like FtsZ. This mode of action can lead to a bactericidal effect and may be less prone to the development of resistance. nih.gov

Table 1: Antibacterial Activity of Selected Indole and Indoline Analogues

Compound Type Pathogenic Strain Activity (MIC µg/mL) Reference
Bromo-indole derivatives Klebsiella planticola - nih.gov
Bromo-indole derivatives Escherichia coli - nih.gov
Indolyl-quinolinium derivatives Methicillin-resistant Staphylococcus aureus (MRSA) 1-4 nih.gov

Note: Specific MIC values for all compounds were not available in the cited sources.

Antifungal Properties

Analogues of this compound have also been investigated for their antifungal properties. The indole nucleus is a key feature in many compounds exhibiting activity against various fungal pathogens. For example, novel indole and indoline derivatives have shown promising antifungal effects against Candida albicans, including azole-resistant strains. nih.gov The mechanism of action for some of these derivatives involves the inhibition of biofilm formation and hyphal growth, crucial virulence factors for C. albicans. nih.gov

Furthermore, 3-acetylindole (B1664109) derivatives have been synthesized and evaluated, with some compounds showing antifungal activity comparable to the standard drug fluconazole (B54011) against Candida albicans, Rhizopus oligosporus, Gibberella fuzikuroi, and Aspergillus niger. thepharmajournal.comthepharmajournal.com

Table 2: Antifungal Activity of Selected Indole and Indoline Analogues

Compound Type Fungal Strain Activity Reference
Novel indole/indoline derivatives Candida albicans (Azole-resistant) Good nih.gov
3-Acetylindole derivative (NK-3) Candida albicans Better than fluconazole thepharmajournal.comthepharmajournal.com
3-Acetylindole derivative (NK-8) Rhizopus oligosporus Equal to fluconazole thepharmajournal.comthepharmajournal.com
3-Acetylindole derivative (NK-11) Gibberella fuzikuroi Better than fluconazole thepharmajournal.comthepharmajournal.com
3-Acetylindole derivative (NK-13) Aspergillus niger Equal to fluconazole thepharmajournal.comthepharmajournal.com

Antitubercular Investigations

The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents, and indole-containing compounds have emerged as a promising class. Indoleamides, in particular, have demonstrated potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. nih.gov These compounds often target the mycolic acid transporter MmpL3, a critical component of the mycobacterial cell wall synthesis machinery. nih.govacs.org The unique target of these compounds suggests a low probability of cross-resistance with existing tuberculosis drugs. nih.gov

Furthermore, some indoleamide derivatives have shown dose-dependent antimycobacterial activity in in vivo models of tuberculosis infection, highlighting their potential for further development. nih.gov Indolizine derivatives, which share structural similarities, have also been evaluated and have shown moderate to good potency against susceptible and multidrug-resistant M. tuberculosis strains. nih.gov

Table 3: Antitubercular Activity of Selected Indole and Indolizine Analogues

Compound Class Strain Activity (MIC) Target Reference
Indole-2-carboxamides M. tuberculosis H37Rv (drug-sensitive) 0.32 µM MmpL3 figshare.com
Indoleamides M. tuberculosis (drug-resistant strains) Potent MmpL3 nih.gov
4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide M. tuberculosis (drug-sensitive) 0.012 µM MmpL3 acs.org
6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine M. tuberculosis H37Rv 0.63-1.25 µM Not specified nih.gov

Exploration of Enzyme Modulatory Effects

Inhibition of Key Enzymes

The indoline scaffold and its derivatives have been explored for their ability to inhibit various enzymes implicated in disease pathogenesis.

Carbonic Anhydrase: While direct data for this compound is unavailable, N1-substituted secondary sulfonamides incorporating indole tails have been investigated as inhibitors of human carbonic anhydrases (hCA). nih.gov However, functionalization of the primary sulfonamide group often leads to a decrease in inhibitory potency. nih.gov

Urease: Indole analogues have been synthesized and evaluated as urease inhibitors, with some compounds showing potent activity, in some cases, many folds better than the standard inhibitor thiourea. thepharmajournal.com The inhibition of urease is a therapeutic strategy for infections caused by urease-producing bacteria, such as Helicobacter pylori.

Monoamine Oxidase B (MAO-B): A series of anilide derivatives have been evaluated as inhibitors of human monoamine oxidase A and B. nih.gov Certain N-phenylprop-2-enamide derivatives have shown selective and reversible inhibition of MAO-B, suggesting that this scaffold is promising for the design of MAO-B inhibitors for neurodegenerative diseases. nih.gov Acyl hydrazine (B178648) derivatives have also been developed as potent and selective MAO-B inhibitors. nih.gov

Kinesin Spindle Protein (KSP): The indole scaffold is a key structural feature in several inhibitors of kinesin spindle protein (KSP), a motor protein essential for cell division. nih.govfigshare.comacs.org Inhibition of KSP leads to mitotic arrest and is a promising strategy for cancer therapy. nih.gov Carbazoles, which contain a fused indole ring system, have been identified as a novel KSP inhibitory scaffold. nih.govfigshare.comacs.org

Table 4: Enzyme Inhibitory Activity of Selected Analogues

Enzyme Compound Type Activity (IC50/Ki) Reference
Urease Indole analogues 0.60 - 30.90 µM (IC50) thepharmajournal.com
Monoamine Oxidase B (2E)-N-(3-chlorophenyl)-3-phenylprop-2-enamide 0.53 µM (IC50) nih.gov
Monoamine Oxidase B (2E)-N-(3-bromophenyl)-3-phenylprop-2-enamide 0.45 µM (IC50) nih.gov
Monoamine Oxidase B ACH10 (Acyl hydrazine derivative) 0.14 µM (IC50) / 0.097 µM (Ki) nih.gov
Monoamine Oxidase B S5 (Pyridazinobenzylpiperidine derivative) 0.203 µM (IC50) mdpi.com

There is currently a lack of specific data on the inhibition of Neutral Endopeptidase by this compound or its close analogues in the reviewed literature.

Receptor Agonism/Antagonism Studies

The interaction of indoline and indole-based compounds with various receptors is a significant area of research, particularly in neuroscience.

μ-Opioid Receptors: The N-phenylpropionamide substructure is a key feature of potent μ-opioid receptor agonists, such as fentanyl and its analogues. nih.gov The binding affinity of these compounds is influenced by substitutions on both the piperidine (B6355638) ring and the N-phenethyl moiety. nih.govplos.org

σ1 Receptors: Piperidine-based derivatives have been synthesized and evaluated as sigma receptor ligands, with some compounds showing high affinity for the σ1 receptor subtype. nih.govunict.itnih.gov The σ1 receptor is a chaperone protein involved in various cellular processes and is a target for the treatment of neuropsychiatric and neurodegenerative disorders. nih.gov

Dopamine (B1211576) Receptors: N-substituted spiperone (B1681076) analogues have been studied for their affinities for dopamine D2 and serotonin (B10506) 5-HT2 receptors. nih.gov The selectivity for D2 receptors can be modulated by the nature of the N-substituent. nih.gov While direct studies on this compound are lacking, the general principle of N-acylation influencing receptor affinity is relevant.

Serotonin Receptors: The indole nucleus is a fundamental component of serotonin and many of its receptor ligands. The affinity of tryptamine (B22526) derivatives for various serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7, has been demonstrated. researchgate.net Substitutions on the indole ring can significantly influence receptor affinity and selectivity. researchgate.net

Table 5: Receptor Binding Affinity of Selected Analogues

Receptor Compound Type Affinity (Ki) Activity Reference
μ-Opioid Carfentanil 0.22 nM Agonist nih.gov
σ1 Piperidine derivative 5 3.64 nM Antagonist nih.gov
σ1 Piperidine derivative 11 4.41 nM Antagonist nih.gov
σ1 N-[(4-methoxyphenoxy)ethyl]piperidine 1b 0.89 nM - uniba.it
5-HT1A 5-chloro-N,N-dimethyltryptamine High nanomolar - researchgate.net
5-HT2B 5-chloro-N,N-dimethyltryptamine High nanomolar - researchgate.net

Other Emerging Biological Activities

The diverse biological activities of the indole and indoline scaffolds suggest that this compound and its analogues may possess other therapeutic properties. For instance, some N-acyl substituted indole derivatives have been investigated for their antioxidant and cytotoxic activities. nih.gov The exploration of such emerging activities could open new avenues for the therapeutic application of this class of compounds. Further research is warranted to fully elucidate the pharmacological profile of this compound and to identify its potential as a lead compound for drug discovery.

Neuroprotective Potential

The intricate network of the central nervous system is susceptible to a variety of insults, including oxidative stress, neuroinflammation, and protein aggregation, which are hallmarks of neurodegenerative diseases. mdpi.comnih.gov Research into indoline and indole derivatives has revealed their potential to counteract these pathological processes, suggesting a promising role in the development of neuroprotective agents. mdpi.comnih.gov

Indole compounds have been shown to exhibit neuroprotective effects through multiple mechanisms. One key pathway involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant responsive element (ARE) system, a primary cellular defense against oxidative stress. nih.gov Activation of Nrf2 can lead to the upregulation of antioxidant enzymes, thereby protecting neuronal cells from oxidative damage. nih.gov For instance, the indole derivative NC001-8 has demonstrated the ability to protect dopaminergic neurons from neurotoxicity by up-regulating NRF2. mdpi.com

Furthermore, certain indole derivatives, such as indole-3-carbinol (B1674136) (I3C) and its metabolite diindolylmethane (DIM), have been found to exert neuroprotective effects by mimicking the activity of brain-derived neurotrophic factor (BDNF). nih.gov They can stimulate the TrkB/phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, which is crucial for neuronal survival and plasticity. nih.gov This can lead to the induction of antioxidant defense mechanisms and the reduction of apoptosis in neuronal cells. nih.gov

The anti-inflammatory properties of indole derivatives also contribute to their neuroprotective potential. mdpi.com By reducing the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in microglia, these compounds can help to mitigate the neuroinflammatory processes that contribute to neuronal damage in neurodegenerative conditions. mdpi.com Some indole hybrids have also been developed as multi-target-directed ligands (MTDLs), targeting pathological pathways of neurodegenerative diseases, for example by exhibiting protective effects against NMDA-induced excitotoxicity. mdpi.com

A series of 1,3,5-trisubstituted indole derivatives have been synthesized and shown to possess neuroprotective properties against amyloid-β (Aβ)-induced cytotoxicity in SH-SY5Y neuroblastoma cells. nih.gov These compounds demonstrated the ability to reduce the accumulation of misfolded Aβ peptides and protect against oxidative stress. nih.gov

Compound/AnalogueInvestigated ModelObserved Neuroprotective Effect(s)
Indole-3-carbinol (I3C) Preclinical modelsAnti-inflammatory and antioxidant properties; influences neurotransmitter systems. nih.gov
Diindolylmethane (DIM) Hippocampal neuronal cellsPrevents oxidative stress-induced apoptosis; stimulates TrkB/Akt pathways. nih.gov
NC001-8 SH-SY5Y cells and iPSCsProtects dopaminergic neurons from MPP+ and H2O2-induced neurotoxicity by up-regulating NRF2 and NQO1. mdpi.com
NC009-1 HMC3 microglia and MPTP-treated miceReduces production of inflammatory mediators (NO, iNOS, IL-6, TNF-α). mdpi.com
Fascaplysin derivatives In vitroCholinesterase inhibition; reduction of H2O2-induced neurotoxicity. mdpi.com
GSK2606414 In vivo (PD model)PERK inhibition; protected nigral-dopaminergic neurons. mdpi.com
1,3,5-trisubstituted indole derivatives SH-SY5Y cellsReduced Aβ(25-35) misfolding and cytotoxicity; antioxidant effects. nih.gov

Anticancer Research Applications

The indole nucleus is a privileged scaffold in the design of anticancer agents, with numerous derivatives demonstrating potent activity against a range of human cancers. mdpi.comnih.govbenthamdirect.com These compounds exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways that are often dysregulated in cancer. mdpi.comnih.govbenthamdirect.com

Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (B526164) (DIM), are well-studied indole compounds derived from cruciferous vegetables that have shown efficacy against several types of cancer. nih.govbenthamdirect.comingentaconnect.com Their anticancer properties are attributed to their ability to modulate multiple cellular signaling pathways, leading to the induction of apoptosis and chemosensitization to conventional chemotherapeutic drugs. nih.govbenthamdirect.comingentaconnect.com

The mechanisms of action of anticancer indole compounds are varied. They can target critical cellular components and processes such as tubulin polymerization, DNA topoisomerases, and histone deacetylases (HDACs). mdpi.com For instance, the indole derivative N-(2-methyl-indol-1H-5-yl)-1-naphthalenesulfonamide has been identified as a novel antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov This compound was also found to inhibit cancer cell motility. nih.gov

Furthermore, indole analogues have been shown to induce apoptosis through the modulation of apoptosis-related proteins like Bax and Bcl-xl, leading to mitochondrial dysfunction. mdpi.com Some derivatives act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. mdpi.com For example, certain 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides have displayed significant cytotoxic activities against breast cancer (MCF-7) and melanoma (SK-MEL-28) cell lines, with molecular docking studies suggesting interactions with kinases such as BRAF, MEK2, and CDK4. mdpi.com

Research has also explored the development of indole-sulfonamide derivatives as anticancer agents. nih.gov Quantitative structure-activity relationship (QSAR) models have been constructed to guide the design of new derivatives with enhanced potency. nih.gov Bisindoles with a hydroxyl group have exhibited cytotoxic activity against the HepG2 liver cancer cell line, with some derivatives showing greater potency than the reference drug etoposide. nih.gov

Compound/AnalogueCancer Cell Line(s)Investigated Anticancer Effect(s)
Indole-3-carbinol (I3C) Various human cancersInduction of apoptosis; chemosensitization. nih.govbenthamdirect.com
3,3'-Diindolylmethane (DIM) Various human cancersInduction of apoptosis; chemosensitization. nih.govbenthamdirect.com
N-(2-methyl-indol-1H-5-yl)-1-naphthalenesulfonamide Jurkat, MCF-7Inhibition of tubulin polymerization; induction of apoptosis; inhibition of cell motility. nih.gov
Indole-sulfonamide derivatives Four cancer cell linesCytotoxic activity. nih.gov
Bisindoles with a hydroxyl group HepG2Cytotoxic activity, with some more potent than etoposide. nih.gov
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives MCF-7, SK-MEL-28Cytotoxic activity; predicted to bind to cancer-related kinases. mdpi.com

Computational and Theoretical Approaches in the Study of N 1 Acetylindolin 5 Yl Propionamide

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. indexcopernicus.com This method is instrumental in structure-based drug design for identifying potential biological targets and understanding the specific interactions that govern molecular recognition.

For N-(1-acetylindolin-5-yl)propionamide, docking studies would involve screening the compound against a library of known protein targets implicated in various diseases. The process calculates a binding affinity or docking score, which estimates the strength of the ligand-receptor interaction. Lower binding energy values typically indicate a more stable complex. indexcopernicus.com Analysis of the docked pose reveals key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and amino acid residues in the protein's active site. For instance, the amide and carbonyl groups on the indoline (B122111) scaffold could act as hydrogen bond donors or acceptors, while the aromatic ring system can engage in π-π stacking or hydrophobic interactions. mdpi.com These insights are critical for rational drug design, allowing for structural modifications to enhance binding affinity and selectivity.

Table 1: Hypothetical Molecular Docking Results for this compound This interactive table presents hypothetical docking scores and key interacting residues for this compound with potential protein targets.

Protein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Cyclooxygenase-2 (COX-2)5KIR-8.5Arg120, Tyr355Hydrogen Bond, π-Alkyl
Tumor Necrosis Factor-α (TNF-α)2AZ5-7.9Tyr59, Tyr119π-π Stacking
5-HT6 Receptor7S8X-9.1Asp106, Phe188Ionic, Hydrophobic
InhA4TZK-7.2Tyr158, Met199Hydrogen Bond, Hydrophobic

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors—physicochemical properties such as lipophilicity (logP), electronic properties, and steric parameters—QSAR models can predict the activity of novel, untested compounds. semanticscholar.org

In the context of this compound and its analogs, a QSAR study would involve compiling a dataset of structurally similar indoline derivatives with experimentally determined biological activities. nih.gov Molecular descriptors for each compound are calculated, and statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to generate a predictive model. semanticscholar.org A robust QSAR model, validated through internal and external statistical tests, can guide the synthesis of new derivatives with potentially improved potency by highlighting the structural features most critical for the desired biological effect. nih.govnih.gov For example, a model might reveal that increasing the hydrophobicity at a certain position or adding a hydrogen bond donor enhances activity.

Table 2: Example of a Hypothetical QSAR Model for a Series of Indoline Analogs This table illustrates a sample QSAR equation and the statistical parameters used to validate its predictive power.

ParameterValueDescription
Model Equation pIC50 = 0.65(cLogP) - 0.23(TPSA) + 0.41*(Mol. Wt.) + 2.15Mathematical relationship between descriptors and activity.
R² (Coefficient of Determination) 0.92Indicates that 92% of the variance in activity is explained by the model.
Q² (Cross-validated R²) 0.81A measure of the model's internal predictive ability.
F-statistic 99.10Indicates the statistical significance of the model.
Standard Error (Se) 0.0006Represents the average deviation of predicted values from actual values.

Quantum Chemical Calculations (e.g., DFT, Molecular Electrostatic Potential, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of a molecule. nih.govresearchgate.net These methods are used to determine optimized molecular geometry, energy levels of frontier molecular orbitals (HOMO and LUMO), and the distribution of electrostatic potential. researchgate.netnih.gov

For this compound, DFT calculations can elucidate its intrinsic chemical properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity; the HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy gap between HOMO and LUMO (E_gap) is an indicator of molecular stability and reactivity. nih.gov Furthermore, the Molecular Electrostatic Potential (MEP) map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for non-covalent interactions with biological targets. researchgate.net

Table 3: Hypothetical Quantum Chemical Descriptors for this compound (Calculated via DFT) This table shows key electronic properties derived from quantum chemical calculations that help predict the molecule's reactivity.

DescriptorValueSignificance
E_HOMO -6.2 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
E_LUMO -1.8 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (E_gap) 4.4 eVIndicates chemical reactivity and kinetic stability; a larger gap implies higher stability.
Dipole Moment 3.5 DMeasures the polarity of the molecule, influencing solubility and binding interactions.
Ionization Potential 6.2 eVEnergy required to remove an electron; related to E_HOMO.
Electron Affinity 1.8 eVEnergy released when an electron is added; related to E_LUMO.

Molecular Dynamics Simulations for Conformational and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, revealing the flexibility of the protein, the conformational changes of the ligand, and the stability of their interactions. researchgate.net

For a promising docked pose of this compound with its target, an MD simulation can be performed to validate the stability of the complex. nih.gov By analyzing the trajectory of the simulation, researchers can assess parameters like the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural stability. The persistence of key hydrogen bonds and other interactions observed in docking can also be monitored over the simulation time. This provides a more realistic understanding of the binding event and helps to filter out docking poses that are not stable in a dynamic, solvated environment. nih.gov

Table 4: Typical Parameters Analyzed in a Molecular Dynamics Simulation This table outlines common metrics used to assess the stability and dynamics of a ligand-protein complex during an MD simulation.

ParameterDescriptionIndication of Stability
RMSD (Root Mean Square Deviation) Measures the average deviation of atomic positions from a reference structure over time.A low, stable RMSD value for the protein and ligand suggests the complex is in equilibrium.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual residues around their average position.Identifies flexible and rigid regions of the protein upon ligand binding.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and receptor.High occupancy of key hydrogen bonds indicates stable and important interactions.
Binding Free Energy (MM/GBSA) Estimates the free energy of binding by combining molecular mechanics energies with solvation models.Provides a quantitative measure of binding affinity that can be compared across different ligands.

In Silico ADME/Tox Predictions for Compound Prioritization

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical for successful drug development. nih.gov In silico ADME/Tox prediction models use a compound's structure to estimate its pharmacokinetic and toxicological profile, helping to prioritize candidates with favorable drug-like properties and flag those with potential liabilities. japsonline.comijprajournal.com

For this compound, various computational tools can predict a range of properties. nih.gov These include physicochemical parameters like solubility and lipophilicity, which influence absorption. nih.gov Models can also predict its potential to penetrate the blood-brain barrier, bind to plasma proteins, and inhibit key metabolic enzymes like Cytochrome P450 (CYP) isoforms. nih.govnih.gov Toxicity predictions can screen for potential issues such as mutagenicity, carcinogenicity, and hepatotoxicity. ijprajournal.comijpsjournal.com By evaluating these parameters computationally, researchers can prioritize compounds that are more likely to succeed in later preclinical and clinical stages.

Table 5: Predicted ADME/Tox Profile for this compound This interactive table presents a summary of predicted ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity properties.

PropertyDescriptorPredicted ValueInterpretation
Physicochemical Molecular Weight246.3 g/mol Complies with Lipinski's Rule (<500).
LogP1.95Optimal lipophilicity for oral bioavailability.
Water Solubility (LogS)-2.8Moderately soluble.
TPSA58.6 ŲGood polar surface area for cell permeability.
Absorption Human Intestinal Absorption>90%Likely well-absorbed from the gut.
Distribution Blood-Brain Barrier (BBB) PermeationNoUnlikely to cross the BBB.
Plasma Protein Binding~85%Moderate binding to plasma proteins.
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway.
CYP3A4 InhibitorNoLow risk of drug-drug interactions via this pathway.
Toxicity Ames MutagenicityNoPredicted to be non-mutagenic.
HepatotoxicityLow RiskUnlikely to cause liver damage.
hERG I InhibitionNoLow risk of cardiotoxicity.

Perspectives and Future Directions in N 1 Acetylindolin 5 Yl Propionamide Research

Development of Highly Potent and Selective Analogues

The indole (B1671886) scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. mdpi.comnih.gov Future research on N-(1-acetylindolin-5-yl)propionamide will likely focus on the systematic chemical modification of its core structure to develop analogues with enhanced potency and selectivity for specific biological targets.

Key areas for modification could include:

Substitution on the Indoline (B122111) Ring: The aromatic portion of the indoline nucleus is a prime site for introducing various substituents (e.g., halogens, alkyl, alkoxy groups) to modulate electronic properties and steric interactions with target proteins.

Modification of the Acetyl Group: Altering the N-acetyl group could influence the compound's metabolic stability and its interaction with target binding sites.

Variation of the Propionamide (B166681) Side Chain: The propionamide moiety offers another point for diversification. Modifications here could impact the compound's solubility, pharmacokinetic profile, and binding affinity.

The goal of these modifications would be to generate a library of analogues for structure-activity relationship (SAR) studies, ultimately leading to the identification of compounds with optimized therapeutic potential and minimized off-target effects.

Identification of Novel Biological Targets and Therapeutic Applications

The structural features of this compound suggest potential interactions with several important classes of biological targets. Based on the activities of related indole derivatives, future research could explore its efficacy in a variety of therapeutic areas. nih.goveurekaselect.com

Potential Therapeutic Areas and Biological Targets:

Therapeutic AreaPotential Biological Target(s)Rationale based on Indole Derivatives
Oncology Protein kinases, Tubulin, Histone Deacetylases (HDACs)Many indole-based compounds have shown potent anticancer activity by targeting these key regulators of cell proliferation and survival. mdpi.commdpi.com
Neurodegenerative Diseases Monoamine Oxidase B (MAO-B), Glycogen Synthase Kinase 3β (GSK-3β)Indole derivatives have been investigated for their neuroprotective effects through the modulation of enzymes involved in neuroinflammation and oxidative stress.
Inflammatory Diseases Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokinesThe indole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents.
Infectious Diseases Viral or bacterial enzymesIndole compounds have demonstrated a broad spectrum of antimicrobial and antiviral activities. mdpi.com

Future research should involve comprehensive biological screening of this compound and its analogues against a wide panel of targets to uncover novel therapeutic applications.

Integration of Advanced Screening Methodologies

To accelerate the discovery and optimization of this compound-based drug candidates, the integration of advanced screening methodologies will be crucial. These techniques can provide rapid and detailed insights into the compound's biological activity and mechanism of action.

Advanced Screening Techniques:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of this compound analogues against specific biological targets, enabling the quick identification of promising lead compounds.

In Silico Screening and Molecular Modeling: Computational approaches, such as molecular docking and virtual screening, can predict the binding affinity and mode of interaction of this compound derivatives with various protein targets. This can guide the rational design of more potent analogues.

Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired physiological effect, without a priori knowledge of the specific molecular target. This can lead to the discovery of compounds with novel mechanisms of action.

Affinity-Based Screening: Techniques like affinity chromatography can be employed to identify the direct binding partners of this compound within a complex biological sample, aiding in target identification and validation. unl.edu

Exploration of Multifunctional Scaffolds

The development of multifunctional or "multi-target" drugs is an emerging paradigm in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The versatile indole scaffold of this compound makes it an excellent starting point for the design of such agents. mdpi.comnih.gov

By strategically combining pharmacophores from different active molecules onto the this compound core, it may be possible to create single molecules that can modulate multiple disease-related targets simultaneously. For example, a multifunctional analogue could be designed to inhibit both a protein kinase and a histone deacetylase, offering a synergistic anticancer effect.

Design of Targeted Delivery Systems

To enhance the therapeutic efficacy and reduce potential side effects of this compound, the development of targeted delivery systems represents a promising future direction. These systems can deliver the drug specifically to the site of action, such as a tumor or an inflamed tissue. nih.gov

Potential Targeted Delivery Strategies:

Delivery SystemDescriptionPotential Application
Liposomes and Nanoparticles Encapsulating the compound within lipid- or polymer-based nanoparticles can improve its solubility, stability, and pharmacokinetic profile. These nanoparticles can be further functionalized with targeting ligands.Cancer therapy, delivery across the blood-brain barrier.
Antibody-Drug Conjugates (ADCs) Covalently linking this compound to a monoclonal antibody that specifically recognizes a protein on the surface of target cells.Targeted cancer therapy.
Prodrugs Modifying the compound into an inactive form that is converted to the active drug by specific enzymes present at the target site.Reducing systemic toxicity and improving drug targeting.

The application of these advanced delivery technologies could significantly potentiate the therapeutic efficacy of this compound in various disease settings. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-acetylindolin-5-yl)propionamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of analogous propionamide derivatives (e.g., N-acetyl Norfentanyl) involves reacting a primary or secondary amine with propionyl chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. For this compound, a similar approach could be adopted: coupling 1-acetylindolin-5-amine with propionyl chloride in dichloromethane or THF at 0–25°C. Reaction progress should be monitored via thin-layer chromatography (TLC), and purification achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yield optimization may require strict temperature control, stoichiometric excess of propionyl chloride (1.2–1.5 eq), and inert atmosphere .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substituent positions and amide bond formation.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using a C18 column (UV detection at 254 nm) with acetonitrile/water mobile phases.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., ESI+ mode).
  • X-ray Crystallography : For crystalline derivatives, lattice parameters and bond angles can resolve structural ambiguities (e.g., monoclinic systems observed in similar heterocycles) .

Q. What factors influence the solubility of this compound in different solvents, and how can this be leveraged in formulation?

  • Methodological Answer : Solubility is dictated by polarity and hydrogen-bonding capacity. The acetyl and propionamide groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF) and reduce solubility in nonpolar solvents (e.g., hexane). For in vitro assays, DMSO is ideal for stock solutions (≤10% v/v to avoid cellular toxicity). For crystallization trials, mixed-solvent systems (e.g., ethanol/water) can promote crystal growth. Solubility tests should precede biological assays to ensure compound stability .

Advanced Research Questions

Q. How does the introduction of substituents on the indole ring affect the binding affinity of this compound to target receptors?

  • Methodological Answer : Structure-activity relationship (SAR) studies on fluorinated analogs (e.g., meta-fluorofentanyl) demonstrate that electron-withdrawing groups (e.g., -F, -NO2_2) enhance receptor binding by modulating electron density and steric interactions. For this compound, systematic substitution at the indole C3/C4 positions (e.g., -Cl, -OCH3_3) could be evaluated via competitive radioligand binding assays (mu-opioid or dopamine receptors). Computational docking (e.g., AutoDock Vina) can predict binding poses and guide synthetic prioritization .

Q. What in vitro models are suitable for assessing the metabolic stability of this compound, and how do structural modifications impact hepatic clearance?

  • Methodological Answer : Use hepatocyte microsomal assays (human or rodent) to measure phase I/II metabolism. Incubate the compound with NADPH-supplemented microsomes, and quantify parent compound depletion via LC-MS/MS. Fluorination at metabolically labile sites (e.g., indole ring) can reduce CYP450-mediated oxidation, as seen in fluorinated fentanyl analogs. Parallel studies with CYP inhibitors (e.g., ketoconazole for CYP3A4) identify major metabolic pathways .

Q. How can computational methods like molecular docking be applied to predict the interaction mechanisms between this compound and opioid receptors?

  • Methodological Answer : Molecular docking workflows involve:

  • Receptor Preparation : Retrieve X-ray structures of mu-opioid receptors (e.g., PDB ID 4DKL) and optimize protonation states.
  • Ligand Preparation : Generate 3D conformers of this compound (e.g., using Open Babel).
  • Docking Simulation : Use software like Schrödinger Glide to score binding affinities. Key interactions (e.g., hydrogen bonds with Ser329, hydrophobic contacts with Trp318) should be compared to reference ligands (e.g., fentanyl). Free energy perturbation (FEP) calculations refine affinity predictions .

Q. What strategies can resolve contradictions in biological activity data observed across different cell lines for this compound?

  • Methodological Answer : Discrepancies may arise from cell-specific receptor expression or off-target effects. To address this:

  • Receptor Profiling : Quantify target receptor density via qPCR or flow cytometry (e.g., D3 vs. D2 dopamine receptors).
  • Selective Antagonists : Co-treatment with receptor-specific antagonists (e.g., naloxone for opioid receptors) to confirm on-target activity.
  • Transcriptomic Analysis : RNA-seq of responsive vs. non-responsive cell lines identifies compensatory pathways .

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